Cholest-7-en-3-one
CAS No.: 13097-64-8
Cat. No.: VC20963041
Molecular Formula: C27H44O
Molecular Weight: 384.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13097-64-8 |
|---|---|
| Molecular Formula | C27H44O |
| Molecular Weight | 384.6 g/mol |
| IUPAC Name | (9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
| Standard InChI | InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h10,18-20,23-25H,6-9,11-17H2,1-5H3/t19-,20?,23-,24+,25+,26+,27-/m1/s1 |
| Standard InChI Key | FLRPNSKUGCVRRB-BZTUEVPBSA-N |
| Isomeric SMILES | C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4[C@@]3(CCC(=O)C4)C)C |
| SMILES | CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C |
| Canonical SMILES | CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C |
Introduction
Chemical Structure and Properties
Cholest-7-en-3-one is a steroid compound with notable structural characteristics that define its chemical behavior and biological activity. Its molecular formula and physical properties provide the foundation for understanding its role in biochemical systems.
Physical Properties
While specific physical property data for Cholest-7-en-3-one is limited in the available sources, we can infer several properties based on its structure and related compounds. Being a steroid derivative with a ketone group and a double bond, Cholest-7-en-3-one exhibits characteristics typical of this class of compounds, including:
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Poor water solubility due to its predominantly hydrophobic structure
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Good solubility in organic solvents such as chloroform, dichloromethane, and ethanol
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Relatively high melting point characteristic of steroid compounds
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UV absorption properties influenced by the conjugated ketone group
By comparison with similar compounds, such as its dimethylated derivative, we can estimate certain properties. For instance, the 4,4-dimethyl derivative exhibits a topological polar surface area (TPSA) of 17.10 Ų, suggesting Cholest-7-en-3-one would have a similar, albeit slightly lower, TPSA value .
Biochemical Significance
Cholest-7-en-3-one plays important roles in steroid biochemistry, particularly in pathways related to cholesterol biosynthesis and metabolism.
Role in Cholesterol Biosynthesis
Synthesis and Reactions
Understanding the synthetic pathways and chemical reactions of Cholest-7-en-3-one provides insights into its production for research purposes and its potential chemical behavior in biological systems.
Analytical Methods
The detection, quantification, and characterization of Cholest-7-en-3-one require appropriate analytical techniques that can provide reliable data for research and clinical applications.
Chromatographic Analysis
Gas chromatography (GC) has been used for the analysis of similar steroid compounds. For instance, Cholest-7-en-3-ol has been analyzed using GC with a methyl silicone capillary column at 250°C, exhibiting a Kovats' retention index (RI) of 3080 . This suggests that Cholest-7-en-3-one could be analyzed using similar conditions, likely with a slightly different retention index reflecting its structural differences.
High-Performance Liquid Chromatography (HPLC), particularly with reversed-phase columns, would also be suitable for the separation and quantification of Cholest-7-en-3-one, especially when coupled with UV detection due to the compound's chromophoric ketone group.
Analytical Data Table
Research Applications
Cholest-7-en-3-one and related compounds have significant research applications, particularly in the study of cholesterol metabolism and steroid biochemistry.
Metabolic Studies
Cholest-7-en-3-one and related compounds serve as important tools in studying the biosynthesis of cholesterol. Research has used isotopically labeled derivatives to track the conversion pathways and mechanisms involved in steroid metabolism . These studies have revealed crucial information about the enzymatic processes that introduce double bonds in the steroid nucleus, with implications for understanding cholesterol biosynthesis disorders and potential therapeutic interventions.
The study of oxygen-dependent dehydrogenation processes in steroid metabolism, potentially involving compounds like Cholest-7-en-3-one, has contributed to our understanding of how the 5,6-double bond in cholesterol is formed . This knowledge is fundamental to comprehending steroid biochemistry and developing strategies to modulate cholesterol production.
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